molecular formula C21H23ClN6O B606554 8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One CAS No. 1607837-31-9

8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One

Cat. No. B606554
M. Wt: 410.906
InChI Key: VPJXPDLMACOGIZ-UHFFFAOYSA-N
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Description

The compound “8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One” is a molecule that has been studied in the context of its complex with Cyclin-dependent Kinase 8 (CDK8) and Cyclin-c (CCNC) in Homo sapiens . The molecule is also known by its systematic name .


Molecular Structure Analysis

The molecular structure of this compound has been studied using x-ray diffraction methods . It has been found in complex with CDK8 and CCNC, which are proteins involved in various cellular processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.163 . Its isomeric SMILES representation is c1c(cc(c(c1c2cc(cnc2)O)Cl)Cl)CC@@HO)N . Further details about its physical and chemical properties are not available in the resources I have accessed.

Scientific Research Applications

Therapeutic Potential and Mechanisms

Anticancer and Antidiabetic Applications : Derivatives of the compound have shown significant promise in anticancer and antidiabetic research. For instance, certain spirothiazolidines analogs demonstrate high anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. These compounds also exhibit therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, suggesting potential in antidiabetic treatment (E. M. Flefel et al., 2019).

Antimicrobial Activity : Spiro 4-thiazolinone derivatives synthesized through facile heterocyclization reactions have displayed notable antimicrobial activities. The enhancement of antimicrobial efficacy correlates with the fusion of heterocyclic rings, highlighting the structure-activity relationship crucial for designing potent antimicrobial agents (P. N. Patel & Y. Patel, 2015).

Antiviral Properties : Notably, some derivatives have shown effectiveness against coronaviruses, including SARS-CoV-2, by inhibiting virus replication. This antiviral activity underlines the potential of diazaspiro[4.5]decan-1-one scaffolds in the development of new antiviral therapeutics, offering a promising avenue for addressing viral diseases (Çağla Begüm Apaydın et al., 2019; Çağla Begüm Apaydın et al., 2020).

Anticonvulsant and Neuropharmacological Effects : The modification of diazaspiro[4.5]decan-1-one derivatives to include aromatic substituents has resulted in compounds with significant anticonvulsant activity. These findings suggest that such derivatives can modulate neuronal activity, potentially offering new treatments for epilepsy and other neurological disorders (J. Obniska et al., 2006).

Chitin Synthase Inhibition and Antifungal Activity : Research has also identified certain diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of chitin synthase, a key enzyme in fungal cell wall synthesis. These compounds exhibit both inhibition of chitin synthase and antifungal activity, highlighting their potential as novel antifungal agents (Bing Li et al., 2019).

Future Directions

The compound has been implicated in human disease, particularly in colorectal cancer, where it has been reported as a putative oncogene . It has been studied as a potent, selective, and orally bioavailable inhibitor of CDK8 with equipotent affinity for CDK19 . This suggests potential future directions in the development of treatments for diseases related to these proteins.

properties

IUPAC Name

8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJXPDLMACOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Reactant of Route 2
Reactant of Route 2
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Reactant of Route 3
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Reactant of Route 4
Reactant of Route 4
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Reactant of Route 5
Reactant of Route 5
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One
Reactant of Route 6
Reactant of Route 6
8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One

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